molecular formula C10H12IN5O4 B12504819 5'-Deoxy-5'-iodoguanosine

5'-Deoxy-5'-iodoguanosine

Cat. No.: B12504819
M. Wt: 393.14 g/mol
InChI Key: MELBRHQFQZYVJM-UHFFFAOYSA-N
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Description

5’-Deoxy-5’-iodoguanosine is a purine nucleoside analog with significant potential in scientific research. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxy-5’-iodoguanosine typically involves the iodination of guanosine derivatives. One method involves the use of sodium hydroxide and trisodium thiophosphate under an argon atmosphere at 50°C . Another approach includes the use of hydrazine hydrate in a round-bottomed flask .

Industrial Production Methods

While specific industrial production methods for 5’-Deoxy-5’-iodoguanosine are not extensively documented, the compound is generally synthesized in controlled laboratory settings due to its specialized applications in research.

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-iodoguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, trisodium thiophosphate, and hydrazine hydrate . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include substituted guanosine derivatives and cyclic compounds like 5’-deoxy-N3,5’-cycloguanosine .

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-iodoguanosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells . This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potent antitumor agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Deoxy-5’-iodoguanosine is unique due to its iodine substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other nucleoside analogs may not be as effective.

Properties

Molecular Formula

C10H12IN5O4

Molecular Weight

393.14 g/mol

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12IN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)

InChI Key

MELBRHQFQZYVJM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CI)O)O)N=C(NC2=O)N

Origin of Product

United States

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